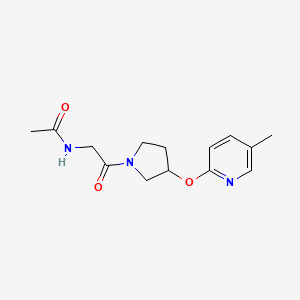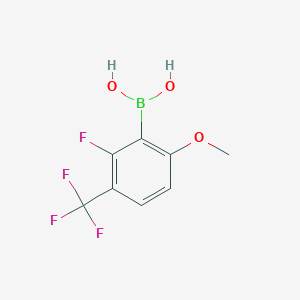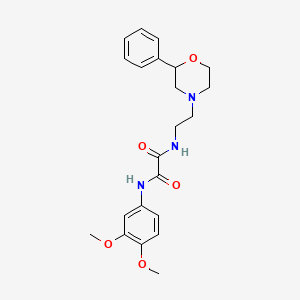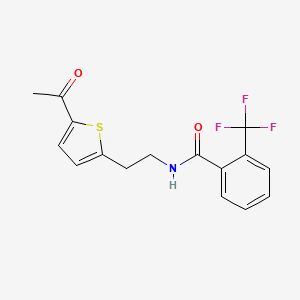
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with distinct chemical properties and applications. Characterized by a combination of pyridinyl and pyrrolidinyl moieties, this compound holds significance in medicinal and industrial chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multi-step organic synthesis:
Synthesis of Intermediate Pyrrolidine: : Starting from 5-methyl-2-pyridinol, it is subjected to etherification using appropriate halides under basic conditions to form 5-methyl-2-pyridinyl ether.
Formation of Acetamide Intermediate: : The 5-methyl-2-pyridinyl ether is reacted with acetic anhydride in the presence of a catalyst to produce the corresponding acetamide intermediate.
Final Coupling Reaction: : The acetamide intermediate is then coupled with a substituted pyrrolidine derivative under suitable conditions to form the final compound, this compound.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using flow chemistry techniques, which allow for continuous synthesis with improved yields and reduced reaction times. This method ensures scalability and consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using lithium aluminium hydride or sodium borohydride to potentially convert amide groups.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidinyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products depend on the type of reaction. For example:
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted pyrrolidines or pyridines.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: : Employed in studies of enzyme interactions and as a tool in molecular biology for modifying proteins.
Medicine: : Investigated for its potential therapeutic effects, such as in anti-cancer or anti-inflammatory treatments.
Industry: : Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's interaction with these targets can initiate a cascade of biochemical reactions, influencing pathways related to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with pyridinyl and pyrrolidinyl moieties but may differ in substitution patterns or functional groups. Examples include:
N-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)acetamide
N-(2-(pyridin-3-yl)oxy)pyrrolidin-1-ylacetamide
Uniqueness
The presence of the 5-methylpyridin-2-yl group distinguishes it by providing specific electronic and steric properties, making it unique in its reactivity and biological activity.
N-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out for its distinct structure and multifaceted applications, marking it as a compound of significant interest in various scientific disciplines.
Eigenschaften
IUPAC Name |
N-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-3-4-13(16-7-10)20-12-5-6-17(9-12)14(19)8-15-11(2)18/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVNUHPAHPXQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)
![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)
![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)
![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)



![5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2669537.png)


![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2669544.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)

